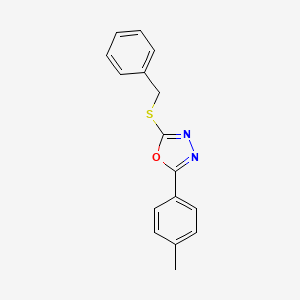
4-chloro-1-naphthyl methyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves hydrolysis of the carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one . The fully elaborated cis-tetracycle is formed, which serves as an intermediate in the synthesis process .
Molecular Structure Analysis
The molecular structure of 4-chloro-1-naphthyl methyl(phenyl)carbamate consists of a naphthyl group, a phenyl group, and a carbamate functional group. The chlorine atom is attached to the naphthyl ring, and the methyl group is linked to the carbamate moiety .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, alkylation, and other transformations. Further studies are needed to explore its reactivity and potential applications .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-chloronaphthyloxy)-N-methyl-N-benzamide, also known as 4-chloro-1-naphthyl methyl(phenyl)carbamate. Each field is given a separate and detailed section for clarity.
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a promising candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be used in the synthesis of advanced materials with specific characteristics, such as enhanced durability or conductivity. Researchers are exploring its applications in creating new polymers and composites for use in various industrial applications .
Environmental Science
Environmental scientists are studying 4-chloro-1-naphthyl methyl(phenyl)carbamate for its potential in pollution control and remediation. Its ability to interact with certain pollutants can be harnessed to develop new methods for cleaning up contaminated environments, such as soil and water .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its structure allows it to bind to specific sites on enzymes or proteins, providing valuable insights into their function and aiding in the development of enzyme inhibitors or activators .
Analytical Chemistry
Analytical chemists utilize 4-chloro-1-naphthyl methyl(phenyl)carbamate in various analytical techniques. Its distinct chemical properties make it suitable for use as a reagent in chromatography and spectroscopy, helping to identify and quantify other compounds in complex mixtures .
Synthetic Organic Chemistry
In synthetic organic chemistry, 4-chloro-1-naphthyl methyl(phenyl)carbamate serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the production of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloronaphthalen-1-yl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-20(13-7-3-2-4-8-13)18(21)22-17-12-11-16(19)14-9-5-6-10-15(14)17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADCSDMPVYKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)



![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)


![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)